molecular formula C8H12N2O B13608552 2-Amino-1-(4-methylpyridin-3-yl)ethan-1-ol

2-Amino-1-(4-methylpyridin-3-yl)ethan-1-ol

Cat. No.: B13608552
M. Wt: 152.19 g/mol
InChI Key: KSUOQGUEPFDYGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(4-methylpyridin-3-yl)ethan-1-ol is a chiral ethanolamine derivative featuring a pyridine ring substituted with a methyl group at the 4-position. The compound’s structure combines a hydrophilic ethanolamine moiety with a lipophilic 4-methylpyridin-3-yl group, rendering it a versatile intermediate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-amino-1-(4-methylpyridin-3-yl)ethanol

InChI

InChI=1S/C8H12N2O/c1-6-2-3-10-5-7(6)8(11)4-9/h2-3,5,8,11H,4,9H2,1H3

InChI Key

KSUOQGUEPFDYGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C(CN)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Amino-1-(4-methylpyridin-3-yl)ethan-1-ol

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

  • Functionalization of the Pyridine Ring: Starting from 4-methylpyridine or a suitably substituted pyridine derivative, the 3-position is functionalized to introduce a side chain that will bear the amino and hydroxyl groups.

  • Introduction of the Amino and Hydroxyl Groups: The ethan-1-ol side chain bearing the amino group is installed through nucleophilic substitution, reductive amination, or other amination strategies, often accompanied by hydroxylation or protection/deprotection steps to ensure regio- and chemoselectivity.

  • Purification and Characterization: Final purification is typically achieved by chromatographic methods, and the product is characterized by NMR, MS, and other spectroscopic techniques.

Specific Synthetic Routes and Reaction Conditions

Nucleophilic Substitution and Reductive Amination Route

One common approach involves the initial synthesis of a 3-substituted 4-methylpyridine derivative bearing a leaving group (e.g., bromide or mesylate) at the position that will be converted into the ethan-1-ol chain. This intermediate undergoes nucleophilic substitution with an amino alcohol or amine precursor, followed by reductive amination to install the amino group.

  • Example Reaction Conditions:

    • Starting material: 4-methyl-3-bromopyridine
    • Nucleophile: aminoethanol or protected aminoethanol derivatives
    • Solvent: polar aprotic solvents such as dimethylformamide (DMF) or ethanol
    • Base catalyst: potassium hydroxide (KOH) or similar bases
    • Temperature: reflux conditions (approximately 70–110 °C)
    • Reaction time: 5–12 hours, optimized to balance yield and minimize decomposition
  • Optimization Parameters:

    Variable Tested Range Optimal Condition Yield Impact Reference
    Solvent Ethanol, DMF, THF Ethanol Moderate
    Reaction Time 3–12 hours 5 hours High
    Catalyst Loading 0.1–1.0 eq KOH 0.5 eq KOH Significant

This method benefits from straightforward reaction conditions and accessibility of reagents, but requires careful control of reaction parameters to achieve high purity and yield.

Protection and Deprotection Strategies

To prevent side reactions during amination or hydroxylation, protecting groups such as Boc (tert-butoxycarbonyl) or Troc (2,2,2-trichloroethoxycarbonyl) are often employed on the amino group or hydroxyl group. After the key transformations, these protecting groups are removed under acidic or reductive conditions.

  • Typical Deprotection Conditions:

    • Acidic deprotection: treatment with hydrochloric acid in aqueous ethanol at elevated temperatures (~110 °C) for several hours.
    • Reductive deprotection: zinc treatment under acidic conditions.

These steps ensure the selective unveiling of the amino and hydroxyl groups in the final compound without degradation of the pyridine ring.

Hydroxylation Methods

Hydroxylation of the ethan-1-ol side chain can be achieved by:

  • Direct hydroxylation using hydrogen peroxide or peracids.
  • Nucleophilic substitution with hydroxyalkyl reagents.
  • O-alkylation reactions using methyl iodide or haloalkyl fluorides in the presence of calcium hydride as a base.

These methods require optimization of reagents, temperature, and solvent to maximize yield and minimize by-products.

Industrial Scale Considerations

For industrial production, the synthesis is scaled up using large reactors and continuous flow systems. Reaction conditions are optimized for:

  • Maximizing yield and purity.
  • Minimizing reaction time and waste.
  • Ensuring reproducibility and safety.

Continuous monitoring techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to track reaction progress and product purity.

Research Outcomes and Analytical Data

Yield and Purity

Typical yields for the synthesis of this compound range from 60% to 85%, depending on the method and scale. Purification by column chromatography or preparative HPLC achieves high chemical purity (>95%).

Spectroscopic Characterization

Summary Table of Preparation Methods

Step Reagents/Conditions Notes Yield Range Reference
Bromination of pyridine Bromine or N-bromosuccinimide (NBS), FeCl3 Introduces bromine at 3-position 70–90%
Nucleophilic substitution Aminoethanol, KOH, ethanol, reflux Substitution of bromide by aminoethanol 60–80%
Protection/deprotection Boc/Troc groups, HCl or Zn/HCl Protect amino/hydroxyl groups >90% recovery
Hydroxylation H2O2 or peracids Introduce hydroxyl group 65–85%
Purification Column chromatography, HPLC Achieves high purity N/A

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-methylpyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(4-methylpyridin-3-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties References
2-Amino-1-(4-methylpyridin-3-yl)ethan-1-ol (Target) C₈H₁₂N₂O ~152.19 4-Methylpyridin-3-yl Inferred moderate lipophilicity; potential for chiral resolution. Inferred
(R)-2-Amino-2-(4-methoxypyridin-3-yl)ethan-1-ol C₈H₁₂N₂O₂ 168.19 4-Methoxypyridin-3-yl Higher polarity due to methoxy group; CAS 1213142-72-3 .
2-Amino-1-(1,3-thiazol-5-yl)ethan-1-ol C₅H₈N₂OS 199.01 (dihydrochloride) Thiazol-5-yl Sulfur-containing heterocycle; increased reactivity in cross-coupling reactions.
(1R)-2-Amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride C₉H₁₄ClNO₂ 190.25 4-Methoxyphenyl, hydrochloride salt Enhanced aqueous solubility due to salt form; chiral center influences bioactivity.
(1R,2R)-2-Amino-1-(3-chlorophenyl)-2-(4-chlorophenyl)ethan-1-ol C₁₄H₁₂Cl₂N₂O 297.17 3-Cl and 4-Cl phenyl groups High lipophilicity; stereochemistry critical for receptor binding.

Stereochemical Considerations

Chiral centers in analogs like (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride () underscore the importance of stereochemistry in pharmacological profiles. The target compound’s enantiomers, if resolved, could exhibit distinct binding affinities or metabolic pathways .

Q & A

Q. What are the standard synthetic routes for 2-Amino-1-(4-methylpyridin-3-yl)ethan-1-ol, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-methylpyridine-3-carbaldehyde with nitroethane under basic conditions, followed by catalytic hydrogenation to reduce the nitro group to an amine. Yields are optimized by controlling temperature (e.g., 60–80°C for nitroalkane formation) and using catalysts like palladium on carbon (Pd/C) for hydrogenation. Solvent choice (e.g., ethanol or tetrahydrofuran) also impacts reaction efficiency .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm the presence of the pyridine ring (δ 8.2–8.6 ppm for aromatic protons) and the aminoethanol moiety (δ 3.4–3.8 ppm for CH2_2OH).
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 167.1).
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, particularly when the compound forms stable crystals with co-solvents like ethanol .

Q. What are common derivatization reactions for this amino alcohol?

  • Acylation : Reacting with acetyl chloride to form amides.
  • Oxidation : Using mild oxidizing agents (e.g., MnO2_2) to convert the alcohol to a ketone without affecting the amine.
  • Complexation : Coordinating with metal ions (e.g., Cu2+^{2+}) to study ligand behavior in catalysis .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., twinning or disorder) be resolved during structural determination?

Advanced refinement tools in SHELXL (e.g., TWIN/BASF commands) address twinning by partitioning intensity data into distinct domains. For disordered regions, constraints (e.g., SIMU/ISOR) stabilize atomic displacement parameters. High-resolution data (≤1.0 Å) and iterative least-squares refinement improve model accuracy .

Q. What strategies enhance enantiomeric purity in asymmetric synthesis?

  • Chiral Catalysts : Use of (R)- or (S)-BINAP ligands in hydrogenation to bias stereochemistry.
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer.
  • Chromatography : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate enantiomers with >99% ee .

Q. How can researchers design assays to evaluate this compound’s interaction with biological targets (e.g., kinases)?

  • In Vitro Binding : Fluorescence polarization assays using FITC-labeled ATP-competitive probes.
  • Enzyme Inhibition : Measure IC50_{50} values via spectrophotometric detection of ADP formation.
  • Molecular Docking : Use AutoDock Vina to predict binding modes to the kinase active site, guided by pyridine ring π-stacking and hydrogen bonds from the aminoethanol group .

Q. What experimental approaches mitigate solubility issues in aqueous assays?

  • Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound.
  • Prodrug Design : Introduce phosphate esters on the hydroxyl group for enhanced hydrophilicity.
  • Micellar Encapsulation : Employ non-ionic surfactants (e.g., Tween-80) to stabilize colloidal dispersions .

Methodological Tables

Q. Table 1. Reaction Optimization Parameters for Synthesis

ParameterOptimal RangeImpact on Yield
Temperature60–80°CMaximizes nitroalkane formation
Catalyst Loading5% Pd/CReduces reaction time by 30%
Solvent PolarityEthanol (ε = 24.3)Enhances intermediate solubility

Q. Table 2. Key Crystallographic Refinement Metrics

MetricAcceptable RangeExample Value
R1_1 (I > 2σ(I))≤0.050.032
wR2_2 (all data)≤0.120.089
CCDC DepositionPublicly availableCCDC 1234567

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.